5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine
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Overview
Description
5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a crucial component in various biologically active molecules .
Preparation Methods
The preparation of 5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine typically involves organic synthesis methods. One common synthetic route includes the reaction of 2-aminothiazole with 3-ethoxy-4-fluorobenzoyl chloride under alkaline conditions . This reaction yields the desired compound through nucleophilic substitution at the thiazole ring.
Chemical Reactions Analysis
5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring can modulate the activity of enzymes and receptors in biological systems, leading to various pharmacological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or activate receptors that regulate metabolic pathways .
Comparison with Similar Compounds
5-(3-Ethoxy-4-fluorophenyl)thiazol-2-amine can be compared with other similar compounds, such as:
5-(4-Fluorophenyl)thiazol-2-amine: This compound has a similar structure but lacks the ethoxy group, which may affect its biological activity and chemical properties.
2-Aminothiazole derivatives: These compounds share the thiazole core but have different substituents, leading to variations in their pharmacological profiles.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other thiazole derivatives .
Properties
Molecular Formula |
C11H11FN2OS |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-(3-ethoxy-4-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H11FN2OS/c1-2-15-9-5-7(3-4-8(9)12)10-6-14-11(13)16-10/h3-6H,2H2,1H3,(H2,13,14) |
InChI Key |
XFPWYXNGUAWUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=CN=C(S2)N)F |
Origin of Product |
United States |
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